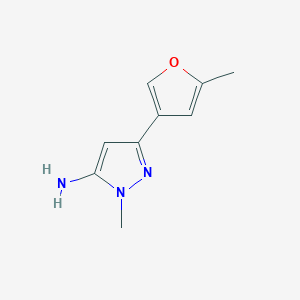
1,4-Dichloro-2-iodo-3-methoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-iodo-3-methoxybutane is an organic compound with the molecular formula C5H9Cl2IO It is a halogenated butane derivative, characterized by the presence of chlorine, iodine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-iodo-3-methoxybutane typically involves multi-step organic reactions. One common method includes the halogenation of a suitable butane precursor, followed by the introduction of the methoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and controlled environments to ensure consistent quality. The choice of reagents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-iodo-3-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.
Scientific Research Applications
1,4-Dichloro-2-iodo-3-methoxybutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-iodo-3-methoxybutane involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of halogen atoms makes it a reactive compound, capable of participating in nucleophilic substitution and other reactions. The methoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-iodobutane: Lacks the methoxy group, leading to different reactivity and applications.
1,4-Dichloro-3-methoxybutane:
2-Iodo-3-methoxybutane: Lacks the chlorine atoms, resulting in distinct reactivity patterns.
Uniqueness
1,4-Dichloro-2-iodo-3-methoxybutane is unique due to the combination of chlorine, iodine, and methoxy groups in its structure. This combination imparts specific reactivity and potential applications that are not shared by its similar compounds. The presence of multiple halogen atoms and a methoxy group makes it a versatile compound in various chemical reactions and research applications.
Properties
Molecular Formula |
C5H9Cl2IO |
|---|---|
Molecular Weight |
282.93 g/mol |
IUPAC Name |
1,4-dichloro-2-iodo-3-methoxybutane |
InChI |
InChI=1S/C5H9Cl2IO/c1-9-5(3-7)4(8)2-6/h4-5H,2-3H2,1H3 |
InChI Key |
WQUNEZGPTWQKAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCl)C(CCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


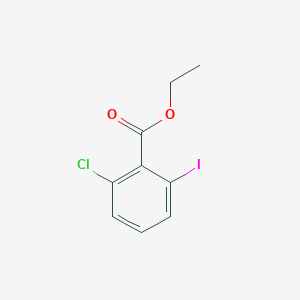

![7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
![2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
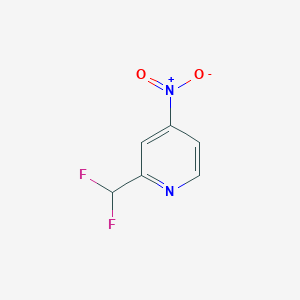
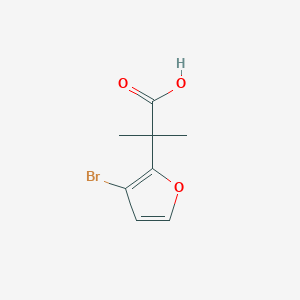

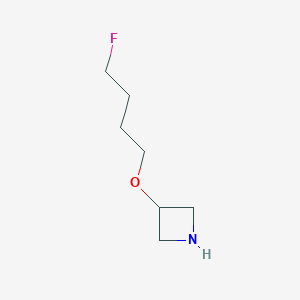
![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)


